molecular formula C18H16ClNO3 B12494679 ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate

ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate

Cat. No.: B12494679
M. Wt: 329.8 g/mol
InChI Key: ICJWTMOVMXQEAW-UHFFFAOYSA-N
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Description

ETHYL 4-[(3-CHLOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3-CHLOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenylmethanol and indole-2-carboxylic acid.

    Etherification: The 3-chlorophenylmethanol is reacted with an appropriate base to form the corresponding alkoxide, which is then reacted with indole-2-carboxylic acid to form the ether linkage.

    Esterification: The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[(3-CHLOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification and esterification reactions under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3-CHLOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

ETHYL 4-[(3-CHLOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[(3-CHLOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3-METHOXYPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE
  • ETHYL 4-[(3-FLUOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE
  • ETHYL 4-[(3-BROMOPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE

Uniqueness

ETHYL 4-[(3-CHLOROPHENYL)METHOXY]-1H-INDOLE-2-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methoxy]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-22-18(21)16-10-14-15(20-16)7-4-8-17(14)23-11-12-5-3-6-13(19)9-12/h3-10,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWTMOVMXQEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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